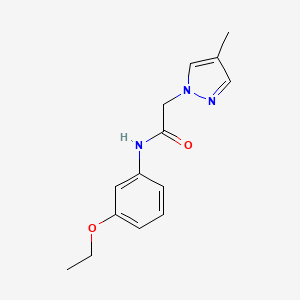
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid, also known as DBDPE or DecaBDE, is a flame retardant that has been widely used in various industrial and consumer products. Its unique chemical structure and properties have made it an important component in the manufacturing of plastics, textiles, and electronics. However, concerns have been raised about its potential environmental and health impacts, which have led to restrictions and bans on its use in several countries.
作用机制
Further research on the mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid to better understand its flame retardant properties and potential health impacts.
- Risk assessment: Continued evaluation of the potential risks of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid to human health and the environment to inform regulatory decisions.
- Sustainable manufacturing: Research on sustainable manufacturing processes for 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid and other flame retardants to reduce their environmental and health impacts.
实验室实验的优点和局限性
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid has several advantages and limitations for lab experiments, including:
Advantages:
- High purity and stability: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid can be synthesized with high purity and stability, which makes it suitable for lab experiments.
- Controlled exposure: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid can be administered at different doses and exposure levels to study its effects on organisms.
- Standardized methods: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid testing methods have been standardized by regulatory agencies, which ensures consistency and comparability of results.
Limitations:
- Limited solubility: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid has limited solubility in water and other solvents, which can limit its use in some experiments.
- High cost: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid synthesis and testing can be expensive, which can limit its availability for some researchers.
- Ethical concerns: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid testing on animals raises ethical concerns and requires careful consideration of alternative methods.
未来方向
There are several future directions for research on 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid, including:
- Alternative flame retardants: Research on alternative flame retardants that are less toxic and more sustainable than 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid.
- Environmental fate and transport: Research on the environmental fate and transport of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid to better understand its persistence and bioaccumulation potential.
-
合成方法
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid is synthesized by the reaction of 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane with sodium sulfonate under high temperature and pressure. The resulting product is then treated with sodium hydroxide to form the final compound. The synthesis process is complex and requires careful handling of the reactants and products to ensure high purity and yield.
科学研究应用
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid has been extensively studied for its flame retardant properties and its potential environmental and health impacts. It has been used in various scientific research applications, including:
- Toxicity testing: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid has been tested for its toxicity to aquatic organisms, mammals, and human cells. Studies have shown that it can cause adverse effects on the reproductive, developmental, and immune systems of some species.
- Environmental monitoring: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid has been detected in various environmental media, including air, water, sediment, and biota. Its persistence and bioaccumulation potential have raised concerns about its potential impacts on ecosystems.
- Risk assessment: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid has been evaluated for its potential risks to human health and the environment. Regulatory agencies have used the available scientific data to set limits on its use and emissions.
属性
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c15-13(16)3-1-2-6-14-21(17,18)10-4-5-11-12(9-10)20-8-7-19-11/h4-5,9,14H,1-3,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUSXJJJBNPGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B7530789.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)
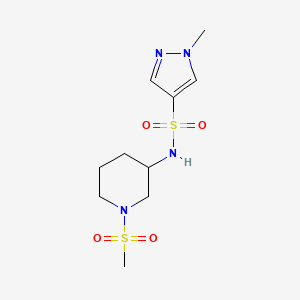
![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide](/img/structure/B7530830.png)
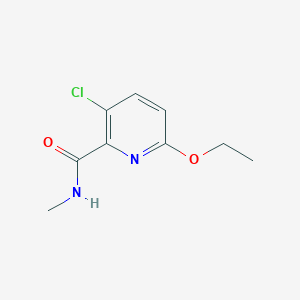
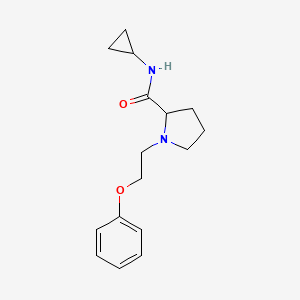
![5-cyclopropyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7530849.png)
![N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide](/img/structure/B7530856.png)
![1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7530858.png)
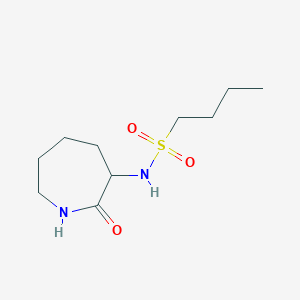
![N-[[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7530862.png)

